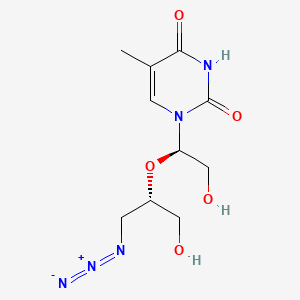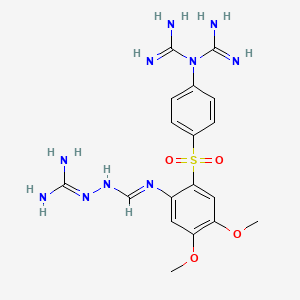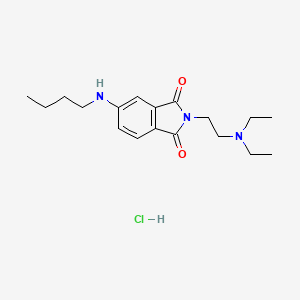
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is an organic compound with the molecular formula C18H28ClN3O2. It is known for its high solubility in water and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride typically involves the reaction of phthalic anhydride with butylamine and diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a suitable acid catalyst to facilitate the formation of the phthalimide ring .
Industrial Production Methods
In industrial settings, the production of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimides.
科学的研究の応用
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on the compound’s potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(dimethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(diethylamino)propyl)phthalimide
Uniqueness
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in water and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
81994-68-5 |
|---|---|
分子式 |
C18H28ClN3O2 |
分子量 |
353.9 g/mol |
IUPAC名 |
5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H |
InChIキー |
GISGYIAQWKUMHL-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


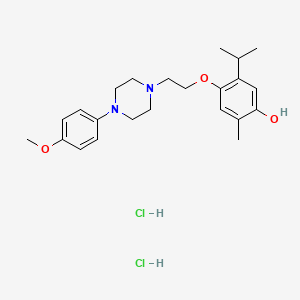
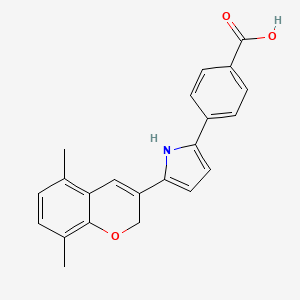
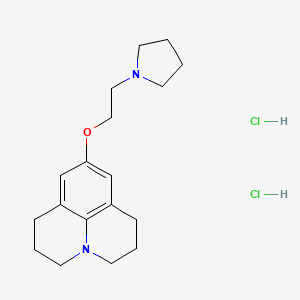


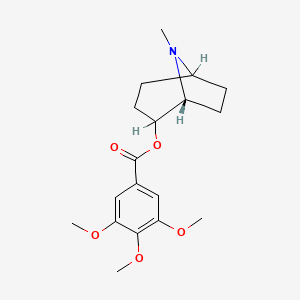

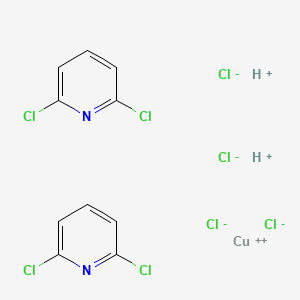
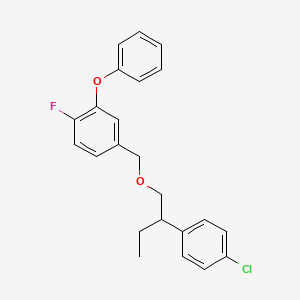
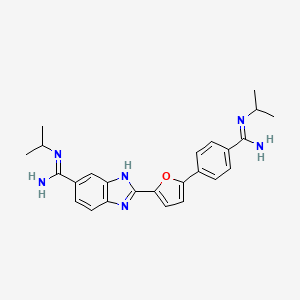
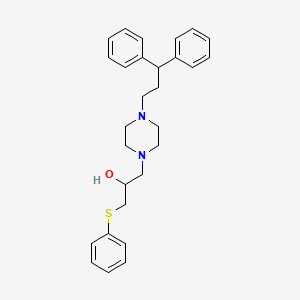
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
